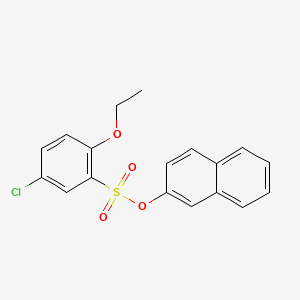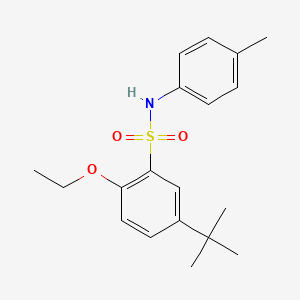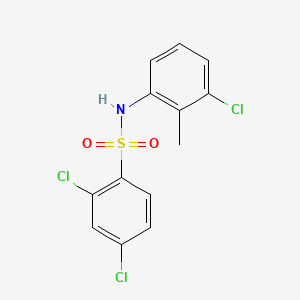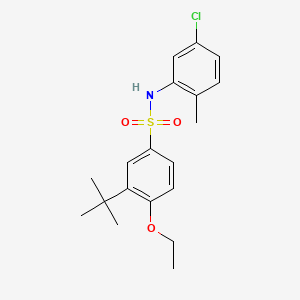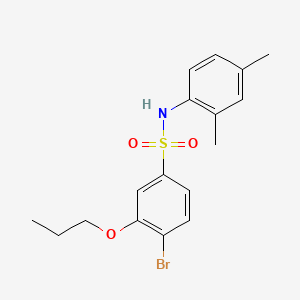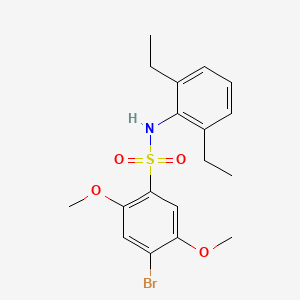
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects.
Wirkmechanismus
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide acts as a partial agonist at the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the altered perception of reality, hallucinations, and other psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide are not well understood due to limited research. However, studies have shown that the drug can cause changes in heart rate, blood pressure, and body temperature. It can also lead to seizures, psychosis, and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has several advantages for lab experiments, such as its potent hallucinogenic effects and high affinity for the serotonin 2A receptor. However, its recreational use and limited research on its effects make it difficult to obtain and study. Additionally, its adverse effects and potential for abuse make it a controversial drug for scientific research.
Zukünftige Richtungen
Future research on 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide should focus on its effects on the human brain and its potential therapeutic uses. Studies should also investigate the long-term effects of the drug on cognitive function and mental health. Additionally, research should be conducted on the development of safer and more effective psychedelic drugs for scientific research and therapeutic purposes.
Conclusion:
In conclusion, 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic psychedelic drug that has gained popularity as a recreational drug due to its potent hallucinogenic effects. It has been used in scientific research to study its effects on the human brain and has shown a high affinity for the serotonin 2A receptor. However, its adverse effects and potential for abuse make it a controversial drug for scientific research. Future research should focus on its potential therapeutic uses and the development of safer and more effective psychedelic drugs.
Synthesemethoden
The synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide involves a series of chemical reactions that start with the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxyphenethylamine. This is followed by the reaction of the amine with 4-chloro-3-methylphenyl isocyanate to form the corresponding carbamate. The final step involves the reaction of the carbamate with sulfonyl chloride to yield 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has been used in scientific research to study its effects on the human brain. It has been shown to bind to the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. Studies have also shown that 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has a high affinity for the receptor, making it a potent hallucinogen.
Eigenschaften
IUPAC Name |
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4S/c1-9-4-5-10(6-11(9)16)18-23(19,20)15-8-13(21-2)12(17)7-14(15)22-3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDGNTUAHMGITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

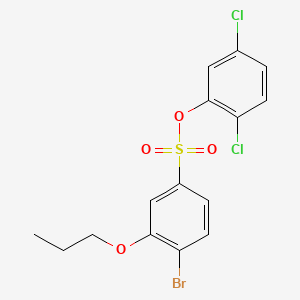
![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)
